Lipophilicity (LogP) Positioned Between Acetate and Propanoate Analogs
Methyl 2-(4-chlorophenyl)butanoate exhibits a predicted LogP of 3.0066, positioning it at an intermediate lipophilicity level within its analog series. This value is 0.65 units higher than the shorter-chain methyl 2-(4-chlorophenyl)acetate (LogP = 2.36) and 0.21 units lower than the longer-chain methyl 2-(4-chlorophenyl)propanoate (LogP = 3.22) . The branched methyl 2-(4-chlorophenyl)-3-methylbutanoate displays a higher LogP of 3.64 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.0066 |
| Comparator Or Baseline | Methyl 2-(4-chlorophenyl)acetate: 2.36; Methyl 2-(4-chlorophenyl)propanoate: 3.22; Methyl 2-(4-chlorophenyl)-3-methylbutanoate: 3.64 |
| Quantified Difference | 0.65 higher than acetate; 0.21 lower than propanoate; 0.63 lower than 3-methylbutanoate |
| Conditions | Predicted LogP values from respective chemical databases. |
Why This Matters
LogP influences membrane permeability and bioavailability; selecting the correct analog ensures desired pharmacokinetic behavior in biological assays.
